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molecular formula C12H18N2O2 B8530710 5-(Azetidin-3-yloxy)-2-tert-butoxypyridine

5-(Azetidin-3-yloxy)-2-tert-butoxypyridine

Cat. No. B8530710
M. Wt: 222.28 g/mol
InChI Key: SYPXQCJHAPOPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716470B2

Procedure details

Benzyl 3-hydroxyazetidine-1-carboxylate (2.3 g) and 6-tert-butoxypyridin-3-ol (1.5 g) were mixed with THF (25 ml), and triphenylphosphine (4 g) was added thereto. A 1.9 M DIAD/toluene solution (8 ml) was added dropwise thereto, followed by stirring at 55° C. overnight. The reaction mixture was concentrated under reduced pressure. The obtained residue was mixed with ethanol (25 ml), and 10% palladium carbon (800 mg) were added thereto, followed by stirring at room temperature for 5 hours under hydrogen atmosphere. The reaction mixture was filtered using Celite as a filtration adjuvant, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 5-(azetidin-3-yloxy)-2-tert-butoxypyridine (595 mg).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH2:3]1.[C:16]([O:20][C:21]1[N:26]=[CH:25][C:24](O)=[CH:23][CH:22]=1)([CH3:19])([CH3:18])[CH3:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.C1(C)C=CC=CC=1>C1COCC1>[NH:4]1[CH2:3][CH:2]([O:1][C:24]2[CH:23]=[CH:22][C:21]([O:20][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:26][CH:25]=2)[CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
OC1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=N1)O
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
by stirring at 55° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained residue was mixed with ethanol (25 ml), and 10% palladium carbon (800 mg)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 5 hours under hydrogen atmosphere
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CC(C1)OC=1C=CC(=NC1)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 595 mg
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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